

Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview

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Compound of Interest

Compound Name: 5-amino-1H-pyrazole-3-carbonitrile

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This technical guide provides a summary of available spectroscopic data for pyrazole-based compounds and outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Important Note on Data Availability: Despite a comprehensive search, specific experimental spectroscopic data (NMR, IR, MS) for the unsubstituted parent compound, **5-amino-1H-pyrazole-3-carbonitrile** (CAS No. 125144-04-9), is not readily available in the public domain through the conducted searches. The data presented herein corresponds to a closely related, substituted derivative, which can provide valuable insights into the spectroscopic characteristics of this class of compounds.

Spectroscopic Data of a 5-amino-1H-pyrazole-3-carbonitrile Derivative

The following tables summarize the spectroscopic data for a representative derivative, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile. This information is sourced from a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles.^[1]

Table 1: ¹H NMR Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile^[1]

Chemical Shift (δ) ppm	Multiplicity / Coupling Constant (J) Hz	Integration	Assignment
7.62	t, J = 11.5	5H	Phenyl-H
7.40 – 7.28	m	3H	Phenyl-H, Chlorophenyl-H
7.11	d, J = 8.0	2H	Chlorophenyl-H
6.91	d, J = 7.7	1H	Phenyl-H

Solvent: CDCl₃, Spectrometer Frequency: 250 MHz

Table 2: ¹³C NMR Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]

Chemical Shift (δ) ppm	Assignment
153.12	C-5 (Pyrazole)
144.40	C-3 (Pyrazole)
142.44	Quaternary Carbon
135.81	Phenyl-C
133.90	Phenyl-C
130.91	Phenyl-C
129.46	Phenyl-C
129.31	Chlorophenyl-C
129.03	Chlorophenyl-C
128.81	Phenyl-C
128.33	Phenyl-C
127.25	Phenyl-C
120.33	Cyano (CN)
112.79	C-4 (Pyrazole)

Solvent: CDCl₃, Spectrometer Frequency: 63 MHz

Table 3: IR Absorption Data of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[1]

Wavenumber (cm ⁻¹)	Assignment
3447, 3346, 3313	N-H stretching (Amino group)
3208	N-H stretching (Pyrazole ring)
3055, 2928	C-H stretching (Aromatic)
2206	C≡N stretching (Nitrile)
1632	N-H bending (Amino group)
1600, 1519, 1489	C=C stretching (Aromatic rings)
1259, 1135, 1084	C-N stretching
914, 829, 749, 509	C-H bending (Aromatic)

Sample Preparation: KBr pellet

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 250 MHz or higher) is used for analysis.
- **Data Acquisition:**

- For ^1H NMR, standard pulse sequences are used to obtain the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
- For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed in a die under high pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded. The spectrum is typically scanned over the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

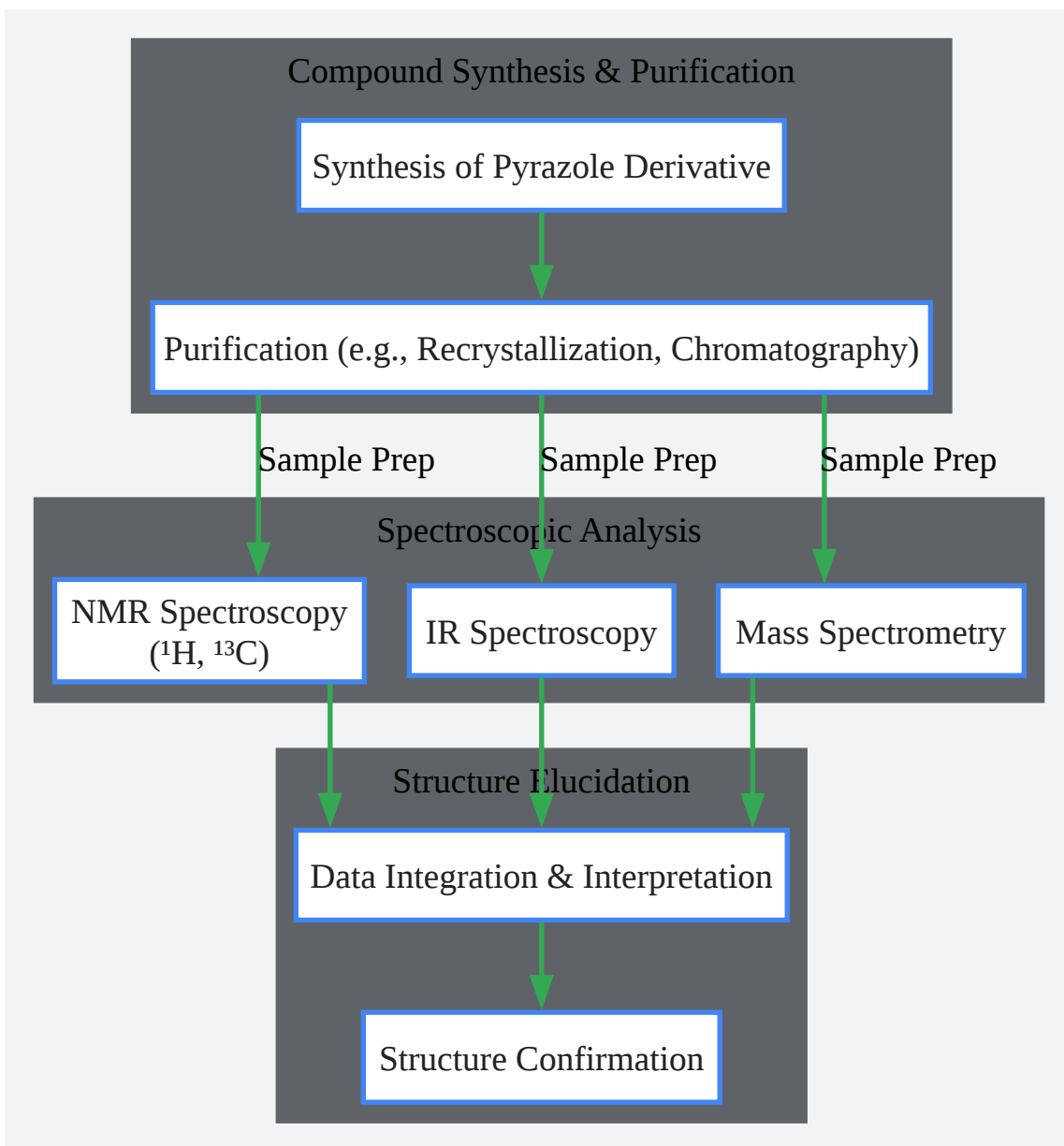
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

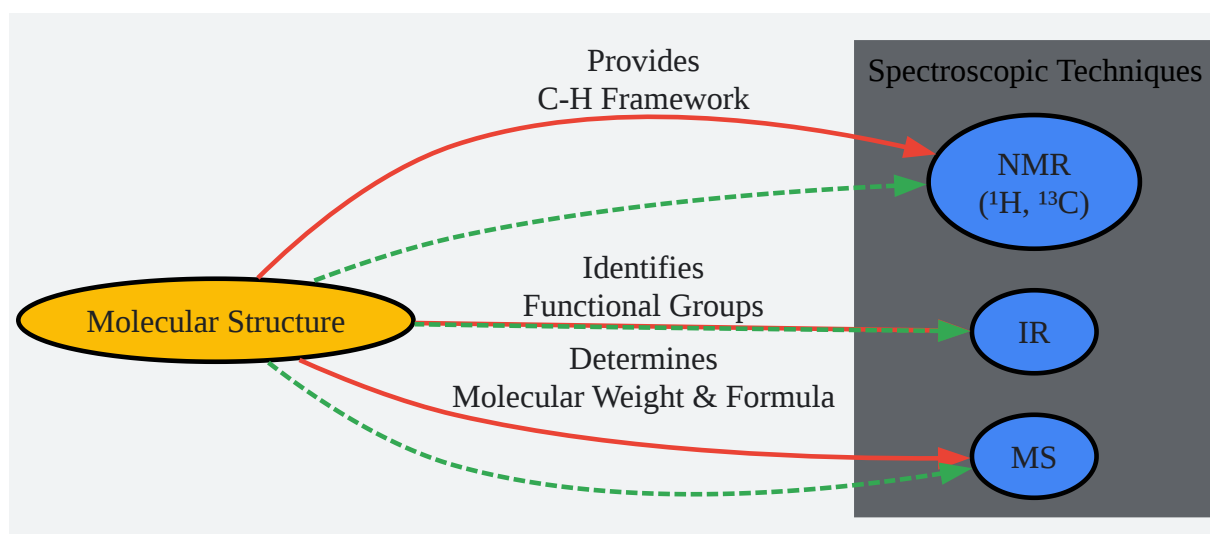
Methodology:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** An appropriate ionization technique is employed. For many organic molecules, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An ion detector records the abundance of each ion at a specific m/z value.
- **Data Processing:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the general workflow and logical relationships in spectroscopic analysis for structural elucidation.





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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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